molecular formula C12H14N2 B13169501 8-Methyl-2,3,4,9-tetrahydro-1h-beta-carboline CAS No. 23046-74-4

8-Methyl-2,3,4,9-tetrahydro-1h-beta-carboline

Cat. No.: B13169501
CAS No.: 23046-74-4
M. Wt: 186.25 g/mol
InChI Key: BTKJQUALQIBJKQ-UHFFFAOYSA-N
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Description

8-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to produce the indole derivative . The reaction is carried out under reflux conditions to ensure a good yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Fischer indole synthesis remains a common approach due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the indole ring.

Scientific Research Applications

8-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind to multiple receptors and enzymes, influencing biological processes. For example, it can inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE is unique due to the presence of the methyl group at the 8-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and contributes to its specific properties and applications.

Properties

CAS No.

23046-74-4

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

8-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

InChI

InChI=1S/C12H14N2/c1-8-3-2-4-10-9-5-6-13-7-11(9)14-12(8)10/h2-4,13-14H,5-7H2,1H3

InChI Key

BTKJQUALQIBJKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=C(N2)CNCC3

Origin of Product

United States

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